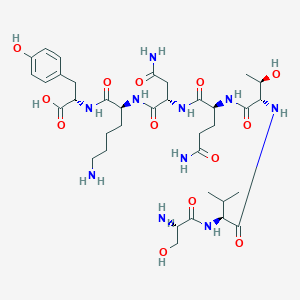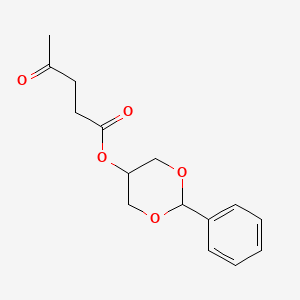
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo-nitroethenyl group and an ethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diols, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.
Bromination and Nitration: The bromo-nitroethenyl group can be introduced through a two-step process. First, the furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide. Subsequently, nitration is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring or the ethoxyphenyl group.
Reduction Products: Amino derivatives or other reduced forms of the nitro group.
Substitution Products: Compounds with different functional groups replacing the bromo group.
Applications De Recherche Scientifique
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromo-nitroethenyl group may participate in electrophilic or nucleophilic interactions, while the ethoxyphenyl group may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but lacks the ethoxy group.
2-(2-Bromo-2-nitroethenyl)-5-(4-methoxyphenyl)furan: Similar structure but has a methoxy group instead of an ethoxy group.
2-(2-Bromo-2-nitroethenyl)-5-(4-chlorophenyl)furan: Similar structure but has a chloro group instead of an ethoxy group.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and interaction with biological targets. The combination of the bromo-nitroethenyl group and the ethoxyphenyl group provides a distinct set of properties that can be leveraged in various scientific applications.
Propriétés
Numéro CAS |
918429-27-3 |
|---|---|
Formule moléculaire |
C14H12BrNO4 |
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
2-(2-bromo-2-nitroethenyl)-5-(4-ethoxyphenyl)furan |
InChI |
InChI=1S/C14H12BrNO4/c1-2-19-11-5-3-10(4-6-11)13-8-7-12(20-13)9-14(15)16(17)18/h3-9H,2H2,1H3 |
Clé InChI |
HGYPPUCPCVDNJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)





![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

